3-Bromo-5-nitropyridine-4-carboxylic acid

Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Researchers require heterocyclic scaffolds with orthogonal reactivity to minimize protecting group manipulations and ensure synthetic route reproducibility. CAS 1805472-62-1 (3-bromo-5-nitroisonicotinic acid) delivers three distinct functional handles on an electron-deficient pyridine ring. - Sequential diversification: Suzuki coupling (C3-Br) → nitro reduction (C5-NO₂) → amide formation (C4-COOH) - Enhanced SNAr reactivity: Bromine serves as leaving group for metal-free C-N/O bond formation - Patent-referenced intermediate: Cited for ATR kinase inhibitor synthesis (CN104903325A) Supplied as research-grade powder (95%), room temperature storage, immediate shipment.

Molecular Formula C6H3BrN2O4
Molecular Weight 247.004
CAS No. 1805472-62-1
Cat. No. B2771230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitropyridine-4-carboxylic acid
CAS1805472-62-1
Molecular FormulaC6H3BrN2O4
Molecular Weight247.004
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C6H3BrN2O4/c7-3-1-8-2-4(9(12)13)5(3)6(10)11/h1-2H,(H,10,11)
InChIKeyJKAMFKSJMRTSAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitropyridine-4-carboxylic Acid: Structural & Procurement Profile


3-Bromo-5-nitropyridine-4-carboxylic acid (CAS 1805472-62-1), also catalogued as 3-bromo-5-nitroisonicotinic acid, is a heterocyclic building block with the molecular formula C₆H₃BrN₂O₄ and a molecular weight of 247.00 g/mol . The compound features a pyridine core bearing three distinct functional groups: a bromine atom at position 3, a nitro group at position 5, and a carboxylic acid moiety at position 4 . This specific 3,4,5-substitution pattern creates an electron-deficient aromatic system suitable for further synthetic elaboration via nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and carboxylic acid derivatization . The compound is commercially available as a powder in research-grade purity (95%) and is typically stored at room temperature .

Handles

Three orthogonal reactive groups (Br, NO₂, COOH) for sequential chemoselective transformations

Cross-coupling

C3‑bromo substituent compatible with palladium‑catalyzed Suzuki, Sonogashira, and related couplings

SNAr

Electron‑deficient pyridine core activated for nucleophilic aromatic substitution at the C3 position

3-Bromo-5-nitropyridine-4-carboxylic Acid: Procurement Rationale


Regioisomeric and halogen-substituted nitropyridine carboxylic acids are not functionally equivalent building blocks. The precise 3-bromo-5-nitro-4-carboxylic acid substitution pattern of CAS 1805472-62-1 defines both the electronic landscape of the pyridine ring and the available vectors for synthetic elaboration . Substitution with the 2-bromo regioisomer (CAS 1053655-82-5) or the 3-chloro analog (CAS 1807050-40-3) alters the steric and electronic environment at the reactive centers, potentially leading to divergent reactivity in cross-coupling, different regioselectivity in cyclization reactions, and distinct physicochemical properties of downstream intermediates . In medicinal chemistry programs where a specific substitution pattern is required for target engagement, procurement of the exact compound ensures synthetic reproducibility and avoids the time and cost burden of re-optimizing reaction conditions for a structurally similar but non-identical analog .

Product
Key Difference
Potential Impact
Target Compound
(CAS 1805472‑62‑1)
3‑bromo‑5‑nitro‑4‑carboxylic acid substitution pattern
Baseline reactivity and regioselectivity profile for synthetic planning
2‑Bromo regioisomer
(CAS 1053655‑82‑5)
Bromine at C2 alters steric and electronic environment
Cross‑coupling and cyclization regioselectivity may differ; re‑optimization likely required
3‑Chloro analog
(CAS 1807050‑40‑3)
Chlorine replaces bromine; lower leaving‑group ability
Slower oxidative addition in Pd‑catalyzed coupling; SNAr rates may shift

3-Bromo-5-nitropyridine-4-carboxylic Acid: Product Differentiation Evidence


Orthogonal Reactive Handles Configuration

CAS 1805472-62-1 uniquely positions three synthetically distinct functional groups—bromine at C3, nitro at C5, and carboxylic acid at C4—on the same pyridine ring . In contrast, the commonly available building block 3-bromo-5-nitropyridine (CAS 15862-30-3) lacks the carboxylic acid moiety entirely, offering only two reactive handles and requiring additional synthetic steps to introduce a carboxyl equivalent when a carboxylic acid is required in the final scaffold [1]. Similarly, the 3-chloro analog 3-chloro-5-nitroisonicotinic acid (CAS 1807050-40-3) substitutes bromine with chlorine, which exhibits lower reactivity in palladium-catalyzed cross-coupling reactions compared to the bromo derivative .

Reactive Handles
Head-to-head
  • Target: 3 handles (C3‑Br, C5‑NO₂, C4‑COOH)
  • 3‑bromo‑5‑nitropyridine: 2 handles (no COOH)
  • 3‑chloro analog: 3 handles but Br→Cl leaving‑group shift
Supports step‑count reduction review
Synthetic efficiency context; orthogonal handle count enables sequential transformations without protecting group manipulation
Heterocyclic Chemistry Medicinal Chemistry Organic Synthesis

Enantioselective Suzuki-Miyaura Cross-Coupling Capability

The C3-bromo substituent in 3-bromopyridine derivatives has been demonstrated to participate effectively in asymmetric Suzuki-Miyaura cross-coupling reactions. Wang et al. reported that 3-bromopyridine derivatives undergo enantioselective cross-coupling with arylboronic acids using a chiral-bridged biphenyl monophosphine ligand (L1), yielding chiral heterocyclic biaryls in moderate to good yields with up to 92% enantiomeric excess (ee) [1]. While this study employed 3-bromopyridine derivatives as a general substrate class, CAS 1805472-62-1 possesses the same C3-bromo substitution pattern within an electron-deficient nitropyridine carboxylic acid framework, which can further modulate reactivity relative to the parent 3-bromopyridine due to the electron-withdrawing effects of the nitro and carboxylic acid groups . The 3-chloro analog (CAS 1807050-40-3) would be expected to exhibit diminished reactivity in such cross-couplings, consistent with the established reactivity order ArBr > ArCl for oxidative addition in palladium-catalyzed transformations .

Enantioselective Coupling
Class‑level
92% ee
reported for 3‑bromopyridine derivative class with chiral monophosphine ligand L1
Supports chiral biaryl synthesis review
Class‑level inference; electron‑withdrawing substituents may modulate stereochemical outcome; chloro analog expected to show lower reactivity
Cross-Coupling Asymmetric Catalysis Biaryl Synthesis

ATR Kinase Inhibitor Scaffold Patent Precedent

The 3-bromo-5-nitropyridine-4-carboxylic acid scaffold is documented in the patent literature as a synthetic precursor to compounds useful as inhibitors of ATR kinase, a validated target in oncology [1]. Patent CN104903325A (Compounds useful as inhibitors of ATR kinase) specifically cites nitropyridine carboxylic acid derivatives as intermediates for constructing ATR inhibitor scaffolds. The patent landscape indicates that this substitution pattern is commercially relevant for pharmaceutical development programs, whereas the 2-bromo regioisomer (CAS 1053655-82-5) and the 3-chloro analog (CAS 1807050-40-3) are not specifically documented in the same patent context . While the patent does not provide quantitative comparative data between regioisomers, the explicit citation of the 3-bromo-5-nitro-4-carboxylic acid substitution pattern in an ATR kinase inhibitor patent establishes a precedent for its utility in this therapeutic area that is not equivalently established for its close analogs [2].

Patent Precedent
Supporting evidence
Scaffold cited in ATR kinase inhibitor patent CN104903325A as synthetic intermediate
Scaffold precedent may inform synthetic strategy
Patent literature analysis; regioisomer and chloro analog not identified in same ATR inhibitor patent context
Kinase Inhibition ATR Kinase Cancer Therapeutics Patent Literature

Commercial Availability & Procurement Readiness

CAS 1805472-62-1 is commercially available from multiple reputable chemical suppliers including Sigma-Aldrich (via Enamine), Leyan, and AKSci, with standardized purity specifications of 95% . The compound is supplied as a powder with room temperature storage conditions and normal shipping classification . In contrast, the 2-bromo regioisomer (CAS 1053655-82-5) is available through a more limited supplier network, with some sources indicating availability only through custom synthesis [1]. The 3-chloro analog (CAS 1807050-40-3) is commercially available at 98% purity from select suppliers . For procurement officers, the broader supplier base for CAS 1805472-62-1 translates to improved supply chain resilience and competitive pricing compared to regioisomers with narrower commercial availability.

Supplier Network
Head-to-head
  • Target: ≥4 suppliers (95% purity)
  • 2‑bromo regioisomer: limited availability, custom synthesis reported
  • 3‑chloro analog: select suppliers, 98% purity
May support procurement planning
Supplier catalog data, subject to change; broader network may reduce single‑supplier risk
Chemical Procurement Supply Chain Quality Specification

Enhanced Nucleophilic Aromatic Substitution Reactivity

The combination of the electron-withdrawing nitro group at C5 and the carboxylic acid at C4 renders the pyridine ring of CAS 1805472-62-1 highly electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) at the C3 position bearing the bromine leaving group . Ambeed's reactivity documentation for the 3-bromo-5-nitropyridine framework confirms that the bromine atom at the 3-position can undergo SNAr with nucleophiles such as alkoxides and amines . This contrasts with non-nitrated bromopyridine carboxylic acids, which lack the strong electron-withdrawing nitro substituent and would therefore exhibit slower SNAr kinetics. The 3-chloro analog (CAS 1807050-40-3) would be expected to show even slower SNAr reactivity due to the poorer leaving group ability of chloride compared to bromide in SNAr processes .

SNAr Reactivity
Class‑level
Electron‑deficient pyridine with good Br leaving group facilitates nucleophilic aromatic substitution
Reported reactivity context for C3‑substitution
Nitro and COOH groups activate ring; chloro analog and non‑nitrated analogs expected to show slower SNAr kinetics
Nucleophilic Aromatic Substitution SNAr Electron-Deficient Heterocycles

3-Bromo-5-nitropyridine-4-carboxylic Acid: Research & Industrial Applications


Asymmetric Suzuki-Miyaura Biaryl Synthesis

Research groups pursuing chiral biaryl scaffolds can employ CAS 1805472-62-1 as a substrate for asymmetric Suzuki-Miyaura cross-coupling. The C3-bromo substituent participates in palladium-catalyzed coupling with arylboronic acids using chiral monophosphine ligands, enabling access to heterocyclic biaryls with enantiomeric excess up to 92% [2]. The electron-deficient nature of the nitropyridine carboxylic acid framework may further influence the stereochemical outcome relative to unsubstituted 3-bromopyridine, offering opportunities for reaction optimization and mechanistic study .

ATR Kinase Inhibitor Scaffold Construction

Medicinal chemistry teams developing ATP-competitive ATR kinase inhibitors for cancer therapy can utilize CAS 1805472-62-1 as a validated synthetic intermediate. The compound's substitution pattern is explicitly cited in patent literature (CN104903325A) describing ATR kinase inhibitor compositions [2]. The carboxylic acid moiety provides a convenient handle for amide bond formation, while the bromo and nitro groups enable sequential diversification of the pyridine core to generate focused compound libraries for structure-activity relationship (SAR) studies.

Sequential Chemoselective Derivatization

Synthetic methodology groups requiring a single building block capable of undergoing multiple sequential transformations without protecting group manipulations can leverage CAS 1805472-62-1. The three orthogonal functional handles permit: (1) initial cross-coupling at the C3-Br position via Suzuki-Miyaura or Sonogashira coupling [2]; (2) subsequent reduction of the C5-NO₂ group to an amine for further diversification; and (3) amide or ester formation at the C4-COOH position. This orthogonal reactivity profile minimizes step count in complex molecule synthesis and is not available in the two-handle comparator 3-bromo-5-nitropyridine (CAS 15862-30-3) which lacks the carboxylic acid moiety .

SNAr for C3-Functionalization

Process chemistry and methodology development groups can exploit the enhanced SNAr reactivity of CAS 1805472-62-1 at the C3 position for the introduction of amine or alkoxide nucleophiles. The electron-withdrawing nitro and carboxylic acid substituents activate the pyridine ring toward nucleophilic attack, with the bromine serving as an effective leaving group [2]. This transformation provides an alternative to palladium-catalyzed amination for C-N bond formation and may be preferable in metal-sensitive applications or when avoiding palladium contamination in pharmaceutical intermediates .

Application
Selection Property
Validation Focus
Asymmetric Suzuki–Miyaura biaryl synthesis
C3‑bromo for Pd‑catalyzed cross‑coupling
Enantioselectivity and chiral ligand optimization
ATR kinase inhibitor scaffold construction
Patent‑cited substitution pattern for SAR library synthesis
Amide formation at C4‑COOH; sequential Br/NO₂ diversification
Sequential chemoselective derivatization
Three orthogonal handles (Br, NO₂, COOH)
Step‑count reduction and protecting‑group‑free route design
Nucleophilic aromatic substitution (SNAr)
Highly electron‑deficient ring with Br leaving group
Reactivity with amine and alkoxide nucleophiles

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